molecular formula C18H15N3O5S B2745729 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1203198-89-3

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

Cat. No. B2745729
M. Wt: 385.39
InChI Key: IOEGVYDKYGJNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . The molecule also has a pyrimidinylthio group and an acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Isoxazoles are known to participate in various chemical reactions, often involving the nitrogen and oxygen atoms in the ring .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Novel Benzodifuranyl Compounds

Researchers synthesized novel benzodifuranyl compounds, including derivatives that show significant anti-inflammatory and analgesic activities, by utilizing starting materials like visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition, showing potential as COX-2 selective inhibitors, which implies applications in developing new anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Activity of Triazole-tagged Derivatives

A study focused on synthesizing 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential use of similar compounds in developing new antibacterial agents (Kumari et al., 2017).

Herbicide Development

The synthesis of intermediate compounds for the development of herbicides like Bispyribac-sodium was detailed, showing the utility of such chemical compounds in agricultural applications. The study outlined a process to achieve high yields, demonstrating the importance of chemical synthesis in creating effective herbicidal agents (Yuan-xiang, 2008).

Aldose Reductase Inhibitors

Another study utilized isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives as substrates for synthesizing new aldose reductase inhibitors, aiming to develop treatments for complications related to diabetes. This underscores the role of chemical compounds in therapeutic applications beyond their direct medicinal use (Costantino et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes. It’s also important to note that disposal of this compound should be done in accordance with local regulations .

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-17(11-27-18-19-4-1-5-20-18)25-10-13-9-15(26-21-13)12-2-3-14-16(8-12)24-7-6-23-14/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEGVYDKYGJNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

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